
Asoxime chloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asoxime chloride monohydrate is a chemical compound known for its role as an oxime reactivator. It is primarily used to counteract intoxication by nerve agents, such as sarin and soman, by reactivating acetylcholinesterase (AChE) that has been inhibited by these toxic substances . This compound is crucial in medical and military applications for treating organophosphate poisoning.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Asoxime chloride monohydrate is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyridine derivatives with chlorinating agents to introduce the chloride groups. The oxime group is then introduced through a reaction with hydroxylamine. The final product is purified and crystallized to obtain the monohydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Chlorination: Introduction of chloride groups using agents like thionyl chloride.
Oximation: Reaction with hydroxylamine to form the oxime group.
Purification: Crystallization and drying to obtain the monohydrate form.
Análisis De Reacciones Químicas
Types of Reactions: Asoxime chloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloride groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxime derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
Asoxime chloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase.
Medicine: Used in the treatment of organophosphate poisoning, providing a critical countermeasure against nerve agents.
Industry: Employed in the development of antidotes and protective measures against chemical warfare agents.
Mecanismo De Acción
The primary mechanism of action of asoxime chloride monohydrate involves the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphate compounds. The oxime group in this compound binds to the phosphorylated serine residue in the active site of AChE, facilitating the removal of the phosphate group and restoring the enzyme’s activity . This reactivation process is crucial for reversing the toxic effects of nerve agents.
Comparación Con Compuestos Similares
Asoxime chloride monohydrate is compared with other oxime reactivators such as:
Pralidoxime: Another oxime reactivator used for treating organophosphate poisoning, but with different pharmacokinetic properties.
Obidoxime: Known for its higher efficacy in certain cases of poisoning but with a different safety profile.
Methoxime: Similar in function but varies in its chemical structure and reactivity.
Uniqueness: this compound is unique due to its high efficacy in reactivating AChE inhibited by a broad range of nerve agents, making it a versatile and essential compound in both medical and military applications .
Propiedades
Número CAS |
82504-20-9 |
|---|---|
Fórmula molecular |
C14H18Cl2N4O4 |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride;hydrate |
InChI |
InChI=1S/C14H14N4O3.2ClH.H2O/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;;/h1-9H,10-11H2,(H-,15,19);2*1H;1H2 |
Clave InChI |
GYEZCRHNOKYBFX-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=[N+](C(=C1)/C=N/O)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
SMILES canónico |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


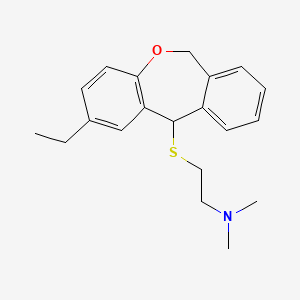
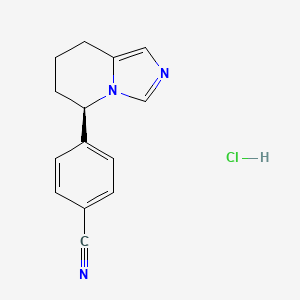
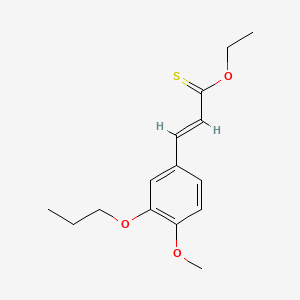






![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)
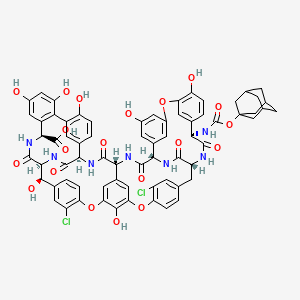
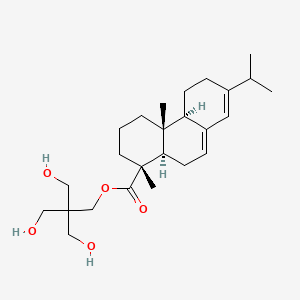
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
